Structural Differentiation: Unique 7,8-Dihydroxy-7,8-Dihydrostyryl Moiety Versus Co-Metabolites
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone (compound 4) is the sole yangonin metabolite characterized by hydroxylation at the 7,8-positions of the dihydrostyryl moiety combined with a retained 12-methoxy group. In the original microbial metabolism study, this compound was distinguished from compound 2 (4-methoxy-6-(12-hydroxystyryl)-2-pyrone), which possesses only a single hydroxylation at C-12 with no dihydro modification, and from compound 3 (4-methoxy-6-(11,12-dihydroxystyryl)-2-pyrone), which features an 11,12-dihydroxystyryl moiety rather than the 7,8-dihydroxy-7,8-dihydrostyryl pattern [1]. The spectroscopic and chemical analyses confirmed the 7,8-dihydroxy-7,8-dihydrostyryl substitution as the defining structural signature of this compound, distinguishing it from all other known yangonin metabolites [1].
| Evidence Dimension | Hydroxylation pattern and substitution site |
|---|---|
| Target Compound Data | 7,8-dihydroxy-7,8-dihydrostyryl moiety + 4-methoxy + 12-methoxy |
| Comparator Or Baseline | Compound 2: 12-monohydroxystyryl; Compound 3: 11,12-dihydroxystyryl |
| Quantified Difference | Distinct hydroxylation site (C7-C8 vs C11-C12 vs C12 only); additional methoxy retention at C12 vs demethylation in compounds 2 and 3 |
| Conditions | Microbial metabolism of yangonin using Cunninghamella elegans var. elegans and Absidia coerulea; structural elucidation by 1D/2D NMR and MS |
Why This Matters
This unique substitution pattern dictates distinct chromatographic retention, MS fragmentation, and solubility properties, making this compound an essential, non-substitutable reference standard for unambiguous identification in metabolite profiling studies.
- [1] Kim JH, Kim HJ, Lee IS. Microbial Metabolism of Yangonin, a Styryl Lactone from Piper methysticum (Kava). Natural Product Sciences. 2010;16(3):148-152. View Source
